Arecaidine propargyl ester tosylate
Arecaidine propargyl ester tosylate
Brand Name:
Vulcanchem
CAS No.:
147202-94-6
VCID:
VC21109439
InChI:
InChI=1S/C10H13NO2.C7H8O3S/c1-3-7-13-10(12)9-5-4-6-11(2)8-9;1-6-2-4-7(5-3-6)11(8,9)10/h1,5H,4,6-8H2,2H3;2-5H,1H3,(H,8,9,10)
SMILES:
CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCC=C(C1)C(=O)OCC#C
Molecular Formula:
C17H21NO5S
Molecular Weight:
351.4 g/mol
Arecaidine propargyl ester tosylate
CAS No.: 147202-94-6
Cat. No.: VC21109439
Molecular Formula: C17H21NO5S
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 147202-94-6 |
|---|---|
| Molecular Formula | C17H21NO5S |
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | 4-methylbenzenesulfonic acid;prop-2-ynyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate |
| Standard InChI | InChI=1S/C10H13NO2.C7H8O3S/c1-3-7-13-10(12)9-5-4-6-11(2)8-9;1-6-2-4-7(5-3-6)11(8,9)10/h1,5H,4,6-8H2,2H3;2-5H,1H3,(H,8,9,10) |
| Standard InChI Key | LYHWIOMAWPVTPI-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCC=C(C1)C(=O)OCC#C |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCC=C(C1)C(=O)OCC#C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator